7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
7-methyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-10-11-19-21(12-15)24-14-20-22(16-6-3-2-4-7-16)25-26(23(19)20)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXHVCJJLDFASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-nitrobenzaldehyde, phenylhydrazine, and 2-methylquinoline can lead to the formation of the desired compound through a series of condensation and cyclization steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
A study highlighted the synthesis of pyrazoloquinoline derivatives that showed potent activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, suggesting that similar derivatives could be explored for their anticancer effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazoloquinolines can act as inhibitors of microbial DNA gyrase, which is crucial for bacterial DNA replication. This mechanism positions them as potential leads in the development of new antibiotics .
Synthesis Techniques
The synthesis of this compound can be accomplished through various multicomponent reactions and cyclization methods. Notable synthetic routes include:
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and structures, enhancing efficiency in synthesizing complex molecules .
- Cyclization Methods : Techniques involving the cyclization of substituted phenyl rings with pyrazole derivatives have been effective in forming pyrazoloquinoline structures .
Mechanistic Insights
Research into the mechanisms by which this compound exerts its effects is ongoing. Studies suggest that the compound may interfere with specific signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies have documented the biological activities of similar pyrazoloquinoline compounds:
Mechanism of Action
The mechanism of action of 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoline
- 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-d]quinoline
Uniqueness
7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
7-Methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Condensation Reaction : The initial step often involves the condensation of substituted pyrazoles with quinoline derivatives.
- Reaction Conditions : Common solvents include tetrahydrofuran (THF) and other organic solvents under controlled temperatures to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key oncogenic signaling pathways such as NF-kB and COX-2 .
- In Vitro Studies : In cell line assays, derivatives have shown significant cytotoxicity with IC50 values ranging from 30 to 700 nM against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Antimicrobial Activity
Research indicates that certain derivatives exhibit antibacterial and antifungal properties:
- Inhibition Studies : Compounds have been evaluated for their ability to inhibit bacterial growth, showing effective results against strains like Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has also been explored:
- Nitric Oxide Production : Studies demonstrate that pyrazoloquinolines can significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) .
Case Studies
Q & A
Q. What are the key synthetic pathways for constructing the pyrazolo[4,3-c]quinoline core in this compound?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclization strategies. A common approach involves using 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by stepwise functionalization. For example:
- Step 1 : Amination with alkylamines to introduce substituents at position 4.
- Step 2 : Treatment with sodium azide (NaN₃) to form tetrazolo intermediates.
- Step 3 : Staudinger reaction with triphenylphosphine (PPh₃) to generate iminophosphorane intermediates, which hydrolyze to yield aminoquinoline precursors.
- Step 4 : Cyclization with hydrazine hydrate to form the pyrazole ring .
Alternative electrochemical methods (e.g., using cyclic voltammetry) have also been reported for milder, catalyst-free synthesis of pyrazoloquinoline derivatives .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on multi-spectroscopic analysis :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm for nitrophenyl and quinoline protons), methyl groups (δ 2.1–2.5 ppm), and NH protons (δ 13.7 ppm for pyrazole NH) .
- IR Spectroscopy : Stretching vibrations for nitro groups (~1529 cm⁻¹) and aromatic C=C (~1452 cm⁻¹) .
- X-ray crystallography : SHELXL software is widely used for refining crystal structures. For example, bond angles and torsion angles in the fused pyrazoloquinoline system validate planarity .
Advanced Research Questions
Q. What challenges arise during the synthesis of 3,4-diamino-substituted pyrazoloquinolines, and how are they mitigated?
Direct amination of pyrazoloquinolines often leads to competing side reactions (e.g., over-amination or ring-opening). To overcome this:
- Phosphazene intermediates (e.g., 6 in ) stabilize reactive amino groups during stepwise functionalization.
- Hydrazine fusion under controlled temperature (e.g., 120°C) ensures selective cyclization without decomposition .
- Protection/deprotection strategies (e.g., using Boc groups) improve regioselectivity in multi-step syntheses .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CB2 receptor binding?
The 3-nitrophenyl and 7-methyl groups are critical for CB2 affinity. SAR studies suggest:
- Substituent position : Nitro groups at the 3-position of the phenyl ring enhance electron-withdrawing effects, improving receptor interaction.
- Pyrazole NH : Removal (e.g., via methylation) reduces binding, indicating hydrogen bonding is essential.
- Quinoline core rigidity : Constrained analogs (e.g., adamantanylmethyl derivatives) show higher selectivity for CB2 over CB1 receptors .
In vitro assays using HEK293 cells expressing human CB2 receptors are recommended for validation .
Q. How do conflicting biological data (e.g., cytotoxicity vs. anti-inflammatory activity) inform mechanistic studies?
Discrepancies often arise from off-target effects or assay-specific conditions. For example:
- Beta-glucuronidase inhibition (IC₅₀ < 1 µM in ) may reduce chemotherapy-induced intestinal damage but could interfere with metabolic pathways.
- Cytotoxicity assays (e.g., against HeLa cells) should be paired with apoptosis markers (e.g., caspase-3 activation) to distinguish targeted vs. nonspecific effects .
Dose-response curves and kinetic studies are critical to resolve contradictions .
Methodological Considerations
Q. What analytical techniques are recommended for assessing synthetic purity and stability?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to monitor impurities (e.g., unreacted 3-nitrophenyl precursors).
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>300°C for stable derivatives) .
- Stability under physiological conditions : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolytic byproducts .
Q. How can computational methods predict the photophysical properties of this compound?
- TD-DFT calculations : Model excited-state transitions to predict fluorescence (e.g., λem ≈ 440–450 nm for pyrazoloquinoline derivatives).
- Molecular docking : Simulate interactions with G-quadruplex DNA (e.g., c-MYC promoter) to design fluorescent probes .
Software tools: Gaussian 16 for DFT, AutoDock Vina for docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
